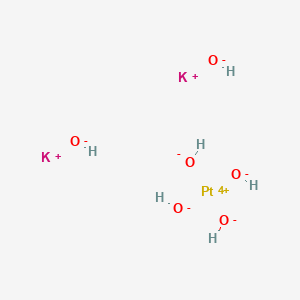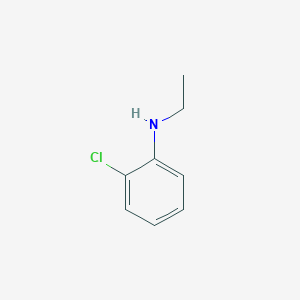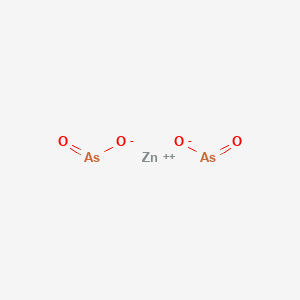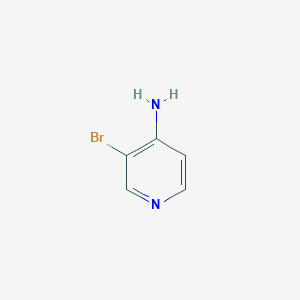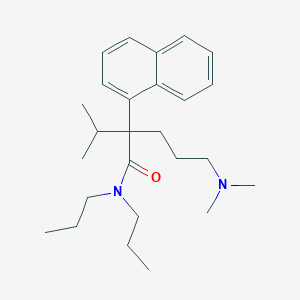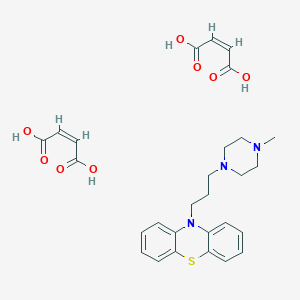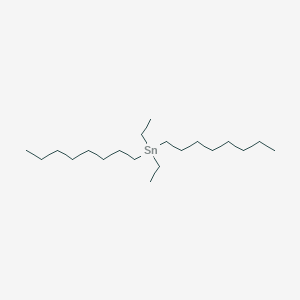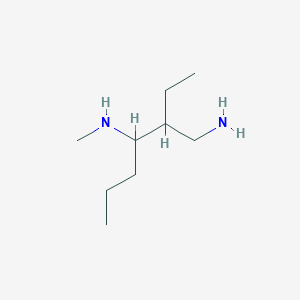
2-Ethyl-3-(N-methylamino)hexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-(N-methylamino)hexylamine, also known as EMAH, is a synthetic compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is used in scientific research for its potential applications in various fields.
Mecanismo De Acción
2-Ethyl-3-(N-methylamino)hexylamine is a lipophilic compound that can easily cross cell membranes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-3-(N-methylamino)hexylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure pathways in the brain. 2-Ethyl-3-(N-methylamino)hexylamine has also been shown to have anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-3-(N-methylamino)hexylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 2-Ethyl-3-(N-methylamino)hexylamine is also stable and has a long shelf life. However, 2-Ethyl-3-(N-methylamino)hexylamine has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it is toxic at high concentrations.
Direcciones Futuras
For the study of 2-Ethyl-3-(N-methylamino)hexylamine include the development of 2-Ethyl-3-(N-methylamino)hexylamine as a drug delivery agent, the study of its effects on the immune system, and the study of its effects on the nervous system.
Métodos De Síntesis
2-Ethyl-3-(N-methylamino)hexylamine can be synthesized by reacting 2-ethylhexanoyl chloride with N-methyl-1,6-diaminohexane in the presence of a base such as sodium hydroxide. The reaction yields 2-Ethyl-3-(N-methylamino)hexylamine as a colorless liquid with a strong odor.
Aplicaciones Científicas De Investigación
2-Ethyl-3-(N-methylamino)hexylamine has been used in scientific research for its potential applications in various fields. It has been studied for its potential use as a surfactant, corrosion inhibitor, and as a reagent in organic synthesis. 2-Ethyl-3-(N-methylamino)hexylamine has also been studied for its potential use as a drug delivery agent due to its ability to cross cell membranes.
Propiedades
Número CAS |
14339-28-7 |
|---|---|
Nombre del producto |
2-Ethyl-3-(N-methylamino)hexylamine |
Fórmula molecular |
C9H22N2 |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2-ethyl-3-N-methylhexane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-9(11-3)8(5-2)7-10/h8-9,11H,4-7,10H2,1-3H3 |
Clave InChI |
AZWUCUNMNBIVQG-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CN)NC |
SMILES canónico |
CCCC(C(CC)CN)NC |
Otros números CAS |
14339-28-7 |
Sinónimos |
2-Ethyl-3-(N-methylamino)hexylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



